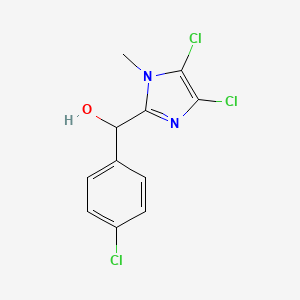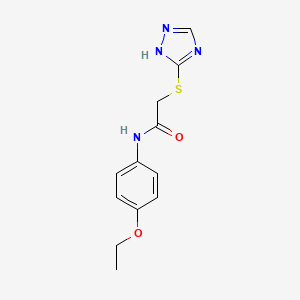![molecular formula C20H26N4O3 B5607840 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on piperidinecarboxamide derivatives and related compounds often focuses on exploring their potential as therapeutic agents due to their interaction with biological receptors. For instance, the synthesis and study of compounds similar to the one mentioned have been directed towards understanding their pharmacological properties and receptor selectivity, which could be pivotal in treating diseases like migraines and central nervous system disorders (Hay et al., 2006).
Synthesis Analysis
Synthetic routes for related compounds, such as piperidine and pyrazole derivatives, involve multi-step reactions including acylation, deprotection, and salt formation. Optimized conditions lead to high yields and purity, indicating the potential for scalable production processes for research and therapeutic use (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, reveal that compounds in this category often crystallize in specific systems, displaying defined geometries around their constituent atoms. The detailed understanding of these structures aids in predicting their interaction with biological molecules (Naveen et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactivity of piperidinecarboxamide derivatives highlights their ability to undergo a variety of reactions, including cycloadditions, which are crucial for developing novel compounds with potential biological activities. These studies are essential for expanding the scope of these molecules in therapeutic applications (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of related compounds are studied to determine their suitability for pharmaceutical formulations. These properties are crucial for the development of drugs that are both effective and safe for human use (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity with various reagents and the formation of specific derivatives, allows researchers to modify these compounds to enhance their biological activity or reduce toxicity. Such modifications are key to the development of new medications (Al-Omran & El-Khair, 2005).
作用機序
Safety and Hazards
将来の方向性
The future directions for a compound like this could be very broad and would depend on its intended use. If it’s a pharmaceutical compound, future work could involve improving its efficacy or reducing side effects. If it’s a material or a catalyst, future work could involve improving its performance or finding new applications .
特性
IUPAC Name |
1-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)11-17-12-18(27-23-17)20(26)24-9-6-15(7-10-24)19(25)22-13-16-5-3-4-8-21-16/h3-5,8,12,14-15H,6-7,9-11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTMWUOCPFKFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5607778.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(4-morpholinylmethyl)-1,4-oxazepane](/img/structure/B5607787.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)

![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
![ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5607848.png)
![N-methyl-4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5607850.png)
![2-methyl-8-[2-(4-methylbenzyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5607851.png)

![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)